molecular formula C21H28N6O B10999035 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10999035
M. Wt: 380.5 g/mol
InChI Key: FAHSREBDFPWOHA-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzimidazole core, which is known for its biological activity, and a hexahydrocyclohepta[c]pyrazole moiety, which adds to its structural complexity and potential functionality.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H28N6O/c1-26(2)11-6-12-27-14-22-18-13-15(9-10-19(18)27)23-21(28)20-16-7-4-3-5-8-17(16)24-25-20/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

FAHSREBDFPWOHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the benzimidazole core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Cyclization to Form the Hexahydrocyclohepta[c]pyrazole Moiety: This step can be accomplished by reacting the intermediate with a suitable dicarbonyl compound under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Antimicrobial Agents: The benzimidazole core is known for its antimicrobial activity, making this compound a potential candidate for the development of new antimicrobial agents.

    Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, which could be explored in drug development.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its potential biological activity makes it a candidate for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is likely related to its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with DNA or proteins, leading to various biological effects. The dimethylamino propyl group may enhance the compound’s ability to penetrate cell membranes, while the hexahydrocyclohepta[c]pyrazole moiety may contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole itself and its various derivatives share the benzimidazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety, such as pyrazole itself and its derivatives, share structural similarities and potential biological activities.

Uniqueness

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of the benzimidazole core, dimethylamino propyl group, and hexahydrocyclohepta[c]pyrazole moiety. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzimidazole moiety and a cyclohepta[c]pyrazole ring, which may contribute to its interaction with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H24N6O
  • Molecular Weight : 368.45 g/mol
  • Key Functional Groups : Benzimidazole, cyclohepta[c]pyrazole, and dimethylamino propyl side chain.

Biological Activities

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains and fungi.
  • Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cell lines through modulation of key signaling pathways.
  • Anti-inflammatory Effects : The compound appears to interact with enzymes involved in inflammatory responses, potentially reducing inflammation and associated pain.

The biological activity of this compound is thought to be mediated through its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes and receptors involved in critical biological processes.

Binding Studies

Binding affinity studies have demonstrated that this compound may interact with:

  • Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.
  • Inflammatory Enzymes : Such as COX and LOX, which play roles in the inflammatory response.

These interactions can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing notable analogs:

Compound NameStructural FeaturesUnique Aspects
N-(1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamideContains a benzimidazole and pyrazole coreFocused on different biological activities
2-Methylbenzimidazole derivativesSimilar benzimidazole structureVaried substitution patterns affecting activity
3-Pyridyl derivativesIncorporates a pyridine ringDifferent pharmacological profiles

The unique combination of structural elements in this compound may offer enhanced bioactivity compared to these analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent activity.
  • Anti-inflammatory Study : Animal models showed reduced paw edema when treated with this compound compared to control groups, suggesting effective anti-inflammatory properties.
  • Antimicrobial Study : The compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in disk diffusion assays.

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